4-Hydrazinyl-N~2~,N~6~-dimethylpyridine-2,6-dicarboxamide
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Overview
Description
4-Hydrazinyl-N~2~,N~6~-dimethylpyridine-2,6-dicarboxamide is a chemical compound known for its unique structure and properties. It belongs to the class of pyridine derivatives and is characterized by the presence of hydrazinyl and dimethyl groups attached to a pyridine ring.
Preparation Methods
The synthesis of 4-Hydrazinyl-N~2~,N~6~-dimethylpyridine-2,6-dicarboxamide typically involves condensation reactions. One common method includes the reaction of pyridine-2,6-dicarboxylic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pH conditions to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Hydrazinyl-N~2~,N~6~-dimethylpyridine-2,6-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The hydrazinyl group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Hydrazinyl-N~2~,N~6~-dimethylpyridine-2,6-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is utilized in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-N~2~,N~6~-dimethylpyridine-2,6-dicarboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Hydrazinyl-N~2~,N~6~-dimethylpyridine-2,6-dicarboxamide can be compared with other pyridine derivatives, such as:
- 4-Hydrazinyl-2,6-dimethylpyridine
- 4-Hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine
- 4-Hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine
These compounds share similar structural features but differ in their specific functional groups and properties.
Properties
CAS No. |
88561-51-7 |
---|---|
Molecular Formula |
C9H13N5O2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
4-hydrazinyl-2-N,6-N-dimethylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C9H13N5O2/c1-11-8(15)6-3-5(14-10)4-7(13-6)9(16)12-2/h3-4H,10H2,1-2H3,(H,11,15)(H,12,16)(H,13,14) |
InChI Key |
GPXSVERYUOHWCP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=N1)C(=O)NC)NN |
Origin of Product |
United States |
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